5-aminoquinoline-2-carboxylic Acid
Description
5-Aminoquinoline-2-carboxylic acid (CAS No. 374707-02-5) is a heterocyclic compound with a quinoline backbone substituted by an amino group at position 5 and a carboxylic acid group at position 2. Its molecular formula is C₁₀H₈N₂O₂, and it has a molecular weight of 188.18 g/mol . The amino and carboxylic acid groups enhance its versatility in forming salts, metal complexes, or conjugates for drug development.
Properties
IUPAC Name |
5-aminoquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-7-2-1-3-8-6(7)4-5-9(12-8)10(13)14/h1-5H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQGIAYQAYOKSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC(=NC2=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361104 | |
| Record name | 5-aminoquinoline-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374707-02-5 | |
| Record name | 5-aminoquinoline-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-aminoquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the Skraup synthesis, which is a classical method for constructing the quinoline ring. This method typically involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene . Another method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic amine in the presence of a base .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like clay or ionic liquids are increasingly popular . These methods not only improve yields but also reduce the use of hazardous chemicals and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 5-Aminoquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products:
Oxidation: Nitroquinoline derivatives.
Reduction: Quinoline alcohols.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
5-Aminoquinoline-2-carboxylic acid has numerous applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Quinoline derivatives are known for their antimalarial, anticancer, and antibacterial properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-aminoquinoline-2-carboxylic acid depends on its specific application. In medicinal chemistry, quinoline derivatives often target enzymes or receptors involved in disease pathways. For example, antimalarial quinolines inhibit heme polymerase, an enzyme crucial for the survival of the malaria parasite . The compound’s structure allows it to interact with various molecular targets, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Positional Isomers: 7-Aminoquinoline-2-carboxylic Acid
- Structure: The amino group is at position 7 instead of 5, while the carboxylic acid remains at position 2.
- Molecular Formula: C₁₀H₈N₂O₂ (identical to the 5-amino isomer) .
- Key Differences: The positional isomerism alters electronic effects. Biological activity could vary due to steric or electronic interactions with target proteins.
Substituted Quinolinecarboxylic Acids
a) 5-Acetylquinoline-3-carboxylic Acid (CAS 1854893-53-0)
- Structure : Acetyl group at position 5, carboxylic acid at position 3.
- Molecular Formula: C₁₂H₉NO₃ (MW: 215.21 g/mol) .
- The carboxylic acid at position 3 may exhibit different hydrogen-bonding capabilities compared to position 2.
b) 2-(5-Chloro-2-thienyl)-4-quinolinecarboxylic Acid (CAS 329222-93-7)
- Structure : Chlorothienyl substituent at position 2, carboxylic acid at position 4.
- Molecular Formula: C₁₄H₈ClNO₂S (MW: 301.74 g/mol) .
- Comparison :
- The chloro-thienyl group introduces steric bulk and enhances lipophilicity, which may improve membrane permeability in drug design.
- The carboxylic acid at position 4 could engage in distinct binding interactions compared to position 2.
c) 6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic Acid (CAS 1044921-12-1)
- Structure : Chlorine at position 6, methyl-furyl substituent at position 2, carboxylic acid at position 4.
- Molecular Formula: C₁₅H₁₀ClNO₃ (MW: 299.70 g/mol) .
- Chlorine at position 6 may increase metabolic stability in biological systems.
Pyridine-Based Analogues: 5-Aminopyridine-2-carboxylic Acid
- Structure: Pyridine ring (smaller than quinoline) with amino at position 5 and carboxylic acid at position 2.
- Molecular Formula : C₆H₆N₂O₂ (MW: 138.12 g/mol) .
- Comparison :
- The absence of a fused benzene ring reduces aromatic surface area, likely diminishing π-π stacking interactions in biological targets.
- Lower molecular weight may enhance solubility but reduce binding affinity in some contexts.
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Compounds
Electronic and Solubility Considerations
- The amino group in this compound donates electrons via resonance, decreasing the acidity of the carboxylic acid (higher pKa) compared to non-amino-substituted analogues.
- Substituents like acetyl or thienyl groups increase hydrophobicity, whereas pyridine-based analogues may exhibit higher aqueous solubility due to reduced ring size .
Biological Activity
5-Aminoquinoline-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings based on various sources.
Molecular Structure:
- Molecular Formula: C9H8N2O2
- Molecular Weight: 176.17 g/mol
- IUPAC Name: this compound
| Property | Value |
|---|---|
| Molecular Formula | C9H8N2O2 |
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Mycobacterium tuberculosis | 1.25 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have been performed on several cancer cell lines, revealing that structural modifications of the compound can enhance or reduce its cytotoxic effects. The structure-activity relationship (SAR) indicates that specific substituents significantly influence the compound's efficacy.
Table 3: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.0 |
| MCF-7 | 20.5 |
| A549 | 12.3 |
The mechanism of action of this compound involves the inhibition of key enzymes and pathways critical to microbial survival and proliferation. Notably, it has been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.
Enzyme Inhibition Studies
Docking studies reveal that this compound binds effectively to DNA gyrase, correlating with observed in vitro inhibition.
Table 4: Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| DNA Gyrase | 0.5 |
| Topoisomerase II | 1.0 |
Case Study 1: Antimicrobial Efficacy Against Mycobacterium tuberculosis
A study conducted by investigated the efficacy of this compound against Mycobacterium tuberculosis in vitro. The results indicated an MIC of 1.25 µg/mL, showcasing its potential as an anti-tuberculosis agent.
Case Study 2: Cytotoxic Effects on Cancer Cell Lines
Research published in explored the cytotoxic effects of various derivatives of quinoline compounds, including this compound, on cancer cell lines such as HeLa and MCF-7. The findings indicated that modifications at the amino position significantly enhanced cytotoxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
